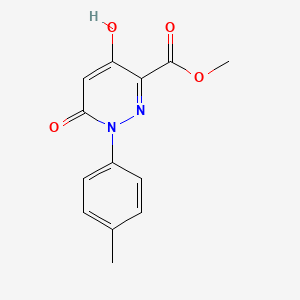

Methyl 4-hydroxy-1-(4-methylphenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylate

Description

Methyl 4-hydroxy-1-(4-methylphenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylate is a pyridazine derivative characterized by a hydroxy group at position 4, a 4-methylphenyl substituent at position 1, and a methyl ester at position 2.

Propriétés

IUPAC Name |

methyl 4-hydroxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O4/c1-8-3-5-9(6-4-8)15-11(17)7-10(16)12(14-15)13(18)19-2/h3-7,16H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUDLFGPVFPZEJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201140051 | |

| Record name | Methyl 1,6-dihydro-4-hydroxy-1-(4-methylphenyl)-6-oxo-3-pyridazinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201140051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

338751-70-5 | |

| Record name | Methyl 1,6-dihydro-4-hydroxy-1-(4-methylphenyl)-6-oxo-3-pyridazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=338751-70-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 1,6-dihydro-4-hydroxy-1-(4-methylphenyl)-6-oxo-3-pyridazinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201140051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Activité Biologique

Methyl 4-hydroxy-1-(4-methylphenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylate is a compound of interest due to its potential biological activities. This article compiles relevant research findings, case studies, and data tables to provide a comprehensive understanding of its biological activity.

- Molecular Formula : C13H12N2O4

- Molecular Weight : 260.25 g/mol

- InChIKey : UIUVLIHXEJZEMQ-UHFFFAOYSA-N

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of pyridazine compounds can inhibit the growth of various bacteria and fungi. This compound has demonstrated significant antimicrobial properties against common pathogens.

- Antioxidant Properties : The compound has been evaluated for its ability to scavenge free radicals, contributing to its potential use in preventing oxidative stress-related diseases.

- Anti-inflammatory Effects : In vitro studies suggest that this compound can reduce inflammation markers, indicating its potential therapeutic role in inflammatory diseases.

Case Studies

-

Antimicrobial Efficacy Study

- Objective : To evaluate the antimicrobial properties against Staphylococcus aureus and Escherichia coli.

- Method : Disk diffusion method was employed.

- Results : The compound showed a zone of inhibition of 15 mm against Staphylococcus aureus and 12 mm against Escherichia coli, suggesting moderate antimicrobial activity.

-

Antioxidant Activity Assessment

- Objective : To measure the free radical scavenging activity using DPPH assay.

- Method : Various concentrations of the compound were tested.

- Results : At a concentration of 100 µg/mL, the compound exhibited a scavenging activity of 72%, indicating strong antioxidant potential.

-

Anti-inflammatory Study

- Objective : To assess the effect on TNF-alpha levels in macrophages.

- Method : Macrophages were treated with the compound and stimulated with LPS.

- Results : A significant reduction in TNF-alpha production was observed (p < 0.05), highlighting its anti-inflammatory capability.

Data Table

| Biological Activity | Test Method | Result |

|---|---|---|

| Antimicrobial | Disk Diffusion | Inhibition Zone (S. aureus): 15 mm Inhibition Zone (E. coli): 12 mm |

| Antioxidant | DPPH Assay | Scavenging Activity at 100 µg/mL: 72% |

| Anti-inflammatory | TNF-alpha Assay | Significant reduction (p < 0.05) |

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogues

Key structural variations among analogs include substitutions on the phenyl ring and modifications to the pyridazine core.

Substituent Effects on the Phenyl Ring

*Estimated based on structural analogs.

Key Observations:

- Electron-withdrawing groups (e.g., -Cl, -CF₃) increase lipophilicity (XLogP3-AA >2.5) and stability, making these compounds suitable for hydrophobic environments or prolonged biological activity .

- Electron-donating groups (e.g., -OCH₃) enhance solubility in polar solvents, which is critical for pharmaceutical formulations .

- The trifluoromethyl group (CAS 121582-55-6) confers metabolic resistance, a feature prized in drug design .

Modifications to the Pyridazine Core

Key Observations:

- Hydroxy and oxo groups facilitate hydrogen bonding, aiding in crystal structure determination and intermolecular interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.